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molecular formula C6H3ClN2S B3065810 3-Chloro-2-isothiocyanatopyridine CAS No. 61737-23-3

3-Chloro-2-isothiocyanatopyridine

Cat. No. B3065810
M. Wt: 170.62 g/mol
InChI Key: BTWUGFRXADMVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03984549

Procedure details

Following the procedure of Example 5, 6.4 g. of 2-amino-3-chloropyridine, 11 g. of calcium carbonate and 6.3 g. of thiophosgene is converted into 3-chloro-2-pyridylisothiocyanate b.p. 86° C. at 0.25 mm. of Hg. Upon standing overnight, the freshly distilled 3-chloro-2-pyridylisothiocyanate solidifies affording 9-chloro-3-(3-chloro-2-pyridyl) pyrido (1,2-a) 1,3,5-triazine-2,4-dithione m.p. 120°-122° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[Ca+2].[C:14](Cl)(Cl)=[S:15].[Cl:18][C:19]1[C:20]([N:25]=[C:26]=[S:27])=[N:21][CH:22]=[CH:23][CH:24]=1>>[Cl:18][C:19]1[C:20]([N:25]=[C:26]=[S:27])=[N:21][CH:22]=[CH:23][CH:24]=1.[Cl:8][C:7]1[C:2]2=[N:1][C:26](=[S:27])[N:25]([C:20]3[C:19]([Cl:18])=[CH:24][CH:23]=[CH:22][N:21]=3)[C:14](=[S:15])[N:3]2[CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=CC1)N=C=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=NC=CC1)N=C=S
Name
Type
product
Smiles
ClC1=CC=CN2C1=NC(N(C2=S)C2=NC=CC=C2Cl)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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